

# Hidrosmin Bioavailability and Pharmacokinetics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Hidrosmin |           |  |  |  |
| Cat. No.:            | B046496   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Hidrosmin, a synthetic flavonoid derived from diosmin, is a venoactive agent used in the treatment of chronic venous insufficiency. A comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for optimal clinical development and formulation design. However, publicly available in vivo pharmacokinetic data specifically for hidrosmin is limited. Therefore, this guide presents a detailed examination of the bioavailability and pharmacokinetics of its parent compound, diosmin, as a scientifically justified surrogate. Following oral administration, neither hidrosmin nor diosmin is directly absorbed. Instead, they are metabolized by the intestinal microbiota to their active aglycone, diosmetin, which is then absorbed into the systemic circulation. This document provides a thorough summary of the in vivo pharmacokinetic parameters of diosmetin, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and typical study workflows.

# Bioavailability and Pharmacokinetics of Diosmin (as metabolite Diosmetin)

Upon oral administration, diosmin is not detectable in plasma. It is rapidly hydrolyzed by intestinal microbiota to its aglycone, diosmetin, which is the moiety absorbed. The pharmacokinetic parameters described in literature are therefore those of diosmetin.



### **Pharmacokinetic Data in Healthy Volunteers**

The following tables summarize the key pharmacokinetic parameters of diosmetin following single oral doses of various diosmin formulations to healthy volunteers.

Table 1: Pharmacokinetic Parameters of Diosmetin after a Single Oral Dose of Diosmin

| Formulati<br>on                                     | Dose                          | Cmax<br>(ng/mL) | Tmax (h)        | AUC <sub>0</sub> _t<br>(ng·h/mL) | t½ (h)           | Source |
|-----------------------------------------------------|-------------------------------|-----------------|-----------------|----------------------------------|------------------|--------|
| Micronized Diosmin (Test Formulatio n, µSmin® Plus) | Not<br>Specified              | 50.3 ± 22.6     | 2.2 ± 2.9       | 298.4 ±<br>163.7                 | Not<br>Reported  | [1][2] |
| Unformulat ed Micronized Diosmin (Reference )       | Not<br>Specified              | 2.4 ± 1.9       | Not<br>Reported | 31.9 ±<br>100.4                  | Not<br>Reported  | [1][2] |
| Diosmin<br>Tablets                                  | 900 mg<br>(single<br>dose)    | 4.2 ± 3.8       | 18.7 ± 9.9      | 185.4 ±<br>166.2                 | 60.2 ± 85.7      | [3]    |
| Diosmin<br>Tablets                                  | 900 mg<br>(multiple<br>doses) | 10.3 ± 6.3      | 6.1 ± 7.0       | 277.6 ±<br>143.8                 | 102.5 ±<br>174.8 | [3]    |
| Oral<br>Diosmin                                     | Not<br>Specified              | ~400            | 1               | Not<br>Reported                  | 26 - 43          | [4][5] |

Note: There is significant variability in the reported pharmacokinetic parameters, which can be attributed to differences in formulation, dosage, and analytical methodologies.

# **Absorption, Metabolism, and Excretion**



- Absorption: Diosmin is poorly soluble and not directly absorbed. The first and crucial step for
  its bioavailability is the hydrolysis of the rhamnoglucoside moiety by intestinal microflora to
  form diosmetin.[1][6]
- Metabolism: After absorption, diosmetin undergoes extensive metabolism, primarily through glucuronidation. Diosmetin-3-O-β-d-glucuronide has been identified as the major circulating metabolite in plasma.[7][8][9] Further degradation to phenolic acids also occurs.[4][5]
- Distribution: Diosmetin exhibits a large volume of distribution (Vd) of approximately 62.1 L, indicating wide distribution into tissues.[4]
- Elimination: The parent compound diosmin and its aglycone diosmetin are not found in urine. Elimination occurs primarily through the excretion of metabolites, mainly as glucuronic acid conjugates, in the urine.[4][5] The long elimination half-life, ranging from 26 to 43 hours, suggests potential enterohepatic circulation.[4][5]

# **Experimental Protocols**

The following sections detail a representative experimental protocol for a bioequivalence study of an oral flavonoid formulation, based on studies conducted with diosmin.

#### **Study Design**

A typical study to assess the bioavailability and pharmacokinetics of a flavonoid like **hidrosmin** or diosmin in healthy volunteers would follow a randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design.[1][6] A washout period of at least 14 days is maintained between the two treatment periods.[1]

### **Study Population**

• Inclusion Criteria: Healthy adult male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. Participants should have a Body Mass Index (BMI) within a normal range (e.g., 18.5-29.9 kg/m<sup>2</sup>) and a body weight of at least 50 kg. All subjects are screened for good health through medical history, physical examination, and standard laboratory tests (hematology, biochemistry, and urinalysis).[10][11]



 Exclusion Criteria: History of significant medical conditions, allergies to the study drug or related compounds, recent participation in other clinical trials, or consumption of medications that could interfere with the pharmacokinetics of the study drug. Consumption of grapefruit or its products is typically restricted before and during the study.[10]

#### **Drug Administration and Blood Sampling**

- Administration: A single oral dose of the test and reference formulations is administered with a standardized volume of water after an overnight fast of at least 10 hours.
- Blood Sampling: Venous blood samples (typically 5-10 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Samples are collected at pre-dose (0 hours) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[10]

## **Bioanalytical Method**

The quantification of diosmetin (the metabolite of **hidrosmin**/diosmin) in plasma samples is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5]

- Sample Preparation:
  - Plasma samples are thawed at room temperature.
  - An internal standard is added to each sample.
  - Enzymatic Hydrolysis: Since diosmetin circulates primarily as glucuronide conjugates, a
    deconjugation step is necessary. Plasma samples are incubated with βglucuronidase/sulfatase to liberate free diosmetin.[1][6]
  - Extraction: The analytes are extracted from the plasma matrix using liquid-liquid extraction (e.g., with tert-butyl methyl ether) or protein precipitation (e.g., with acetonitrile).[12][13]
  - The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]



- Chromatographic and Mass Spectrometric Conditions:
  - Column: A C18 reverse-phase column is typically used for separation.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[13]
  - Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization
     (ESI) in positive ion mode is commonly employed.
  - Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of diosmetin and the internal standard.[13]
- Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, precision, accuracy, recovery, and stability.[14][15]

### **Visualizations**

## **Metabolic Pathway of Diosmin**

The following diagram illustrates the essential metabolic conversion of diosmin to its absorbable form, diosmetin, by the intestinal microbiota.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Pharmacokinetics and metabolism of oral diosmin in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography—mass spectrometry and ion mobility mass spectrometry -PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinConnect | Bioavailability of Diosmin/Hesperidin (90/10) 500 mg [clinconnect.io]
- 12. akjournals.com [akjournals.com]
- 13. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies | CoLab [colab.ws]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Hidrosmin Bioavailability and Pharmacokinetics: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046496#hidrosmin-bioavailability-and-pharmacokinetics-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com